molecular formula C14H16N4O2 B3336125 methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate CAS No. 1883739-29-4

methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B3336125
CAS No.: 1883739-29-4
M. Wt: 272.3 g/mol
InChI Key: LIDLLNVKQWKVOF-UHFFFAOYSA-N
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Description

Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate is a pyrazole-based compound characterized by a phenyldiazenyl (azo) substituent at the 4-position of the pyrazole ring, methyl groups at the 3- and 5-positions, and an acetoxy methyl ester functional group. For instance, the related acetic acid derivative, (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid (CAS: 1870855-76-7), is commercially available for research purposes .

Properties

IUPAC Name

methyl 2-(3,5-dimethyl-4-phenyldiazenylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10-14(16-15-12-7-5-4-6-8-12)11(2)18(17-10)9-13(19)20-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLLNVKQWKVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC)C)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate, with the CAS number 1883739-29-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.30 g/mol
  • Structure : The compound features a pyrazole ring substituted with a phenyldiazenyl group and an acetate moiety.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown that they can inhibit cancer cell proliferation. In particular, derivatives have been tested against various cancer cell lines such as HeLa and MCF7, demonstrating promising results in reducing cell viability and inducing apoptosis .

Antibacterial and Antioxidant Properties

Similar compounds have also been evaluated for their antibacterial and antioxidant activities. For example, pyrazole derivatives have been screened against standard bacterial strains like Staphylococcus aureus and Escherichia coli, showing effective antibacterial properties. Furthermore, antioxidant assays revealed that these compounds can scavenge free radicals, contributing to their potential therapeutic applications .

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. The inhibition of alkaline phosphatase has been reported in related studies, indicating a possible mechanism for its biological effects .

Study 1: Anticancer Effects

In a study conducted by Tan et al., various pyrazole derivatives were synthesized and tested for their anticancer activity against multiple cancer cell lines. The results indicated that the compounds exhibited significant cytotoxicity compared to control groups. The study concluded that the structural modifications in the pyrazole ring could enhance anticancer activity .

Study 2: Antibacterial Screening

Another research effort focused on the antibacterial properties of substituted pyrazoles. The synthesized compounds were assessed for their effectiveness against common bacterial strains. Notably, some derivatives showed MIC values lower than those of standard antibiotics, highlighting their potential as new antibacterial agents .

Scientific Research Applications

Medicinal Chemistry

Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate has been identified for its potential anti-inflammatory and anticancer properties . Preliminary studies suggest that it may inhibit enzymes linked to cancer progression, making it a candidate for further pharmacological evaluation.

Material Science

Due to its structural characteristics, this compound is also being explored for applications in materials science, particularly in the development of dyes and pigments. The phenyldiazenyl group is known for its dye properties, which can be utilized in creating vibrant colors for various applications.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant inhibition of specific cancer cell lines. The compound was shown to induce apoptosis in these cells through modulation of the apoptotic signaling pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, researchers found that this compound reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their versatility. Below is a comparative analysis of methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate and structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Features Applications References
This compound 3,5-dimethyl, 4-phenyldiazenyl, methyl ester 272.30 (calculated) Ester group enhances lipophilicity; azo group enables π-π interactions Potential in dyes, sensors, or bioactive molecules Inferred from
(E)-2-(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid 3,5-dimethyl, 4-phenyldiazenyl, carboxylic acid 258.28 Carboxylic acid improves water solubility; used as a synthetic intermediate Laboratory research, precursor for ester derivatives
Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate 3,5-dibromo, 4-nitro, methyl ester 342.93 Electron-withdrawing groups (Br, NO₂) increase reactivity Halogenated intermediates in organic synthesis
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone 4-chlorophenyl, substituted phenyldiazenyl Variable Chlorine substituent enhances antimicrobial activity Antimicrobial agents
N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide Ethylene glycol-azide chain 610.2 (ESI-MS) Azide group enables click chemistry applications Bioconjugation, polymer chemistry

Key Observations :

Substituent Effects :

  • The phenyldiazenyl group in the target compound facilitates conjugation and optical activity, making it suitable for photochemical studies or dye synthesis. In contrast, halogenated analogs (e.g., 3,5-dibromo-4-nitro derivatives) exhibit higher reactivity due to electron-withdrawing groups .
  • The methyl ester in the target compound enhances membrane permeability compared to the carboxylic acid analog, which is more polar and water-soluble .

Synthetic Utility :

  • The acetic acid derivative (CAS: 1870855-76-7) serves as a precursor for ester formation via esterification .
  • Derivatives with azide chains (e.g., compound 3 in ) are tailored for click chemistry, enabling modular functionalization.

Biological Activity: Chlorinated pyrazole derivatives (e.g., (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone) demonstrate potent antimicrobial activity, suggesting that halogenation could enhance bioactivity in the target compound .

Physicochemical and Spectroscopic Data

While direct data on the methyl ester is sparse, its acetic acid analog (CAS: 1870855-76-7) provides a reference:

  • ¹H NMR (similar structure): Peaks at δ 2.40–2.56 ppm (methyl groups), δ 4.71 ppm (acetate CH₂), and aromatic protons at δ 7.25–7.79 ppm .
  • ESI-MS : The acetamide derivative (m/z 610.2) confirms the stability of the pyrazole-azo core under mass spectrometry conditions .

Commercial and Research Relevance

  • The acetic acid derivative is priced at $135.00/250 mg, indicating its niche research use .
  • Methyl ester analogs (e.g., methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate) are sold for ~$182.00/250 mg, reflecting the cost of halogenated intermediates .

Q & A

Q. What are the established synthetic routes for methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate?

The compound is synthesized via:

  • Cyclocondensation : Reacting 1,3-dicarbonyl compounds with phenylhydrazine derivatives under iodine catalysis to form the pyrazole core .
  • Azo Coupling : Introducing the phenyldiazenyl group using NaNO₂ and HCl (0–50°C), followed by esterification with methyl chloroacetate .
  • Alternative Route : Reacting 3-[2-(phenylhydrazono)]pentane-2,4-dione with acetic acid catalysis to achieve regioselective azo bond formation . Key purification steps involve column chromatography and recrystallization to isolate the E-isomer .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., diazenyl proton at δ 8.2–8.5 ppm) and X-ray crystallography for absolute stereochemical assignment (as validated in related diazenyl-pyrazoles) .
  • Purity Assessment : HPLC (>95% purity) with UV detection at 254 nm .
  • Mass Validation : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₁₆N₄O₂: theoretical m/z 296.1273) .

Advanced Research Questions

Q. How can researchers optimize the azo coupling efficiency in this compound's synthesis?

  • Statistical Experimental Design : Use response surface methodology (RSM) to optimize pH (3.5–5.5), stoichiometry (1:1.2 diazonium salt:pyrazole), and reaction time (2–6 hours). Central composite designs reduce side products like bis-azo derivatives .
  • Catalyst Screening : Test iodine, acetic acid, or heterogeneous catalysts (e.g., zeolites) to enhance yield (>80%) and regioselectivity .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Orthogonal Validation : Compare IC₅₀ values from enzymatic assays (e.g., kinase inhibition) with cell-based assays using standardized controls (e.g., staurosporine).
  • Molecular Dynamics Simulations : Verify binding conformations in target proteins (e.g., ATP-binding pockets) to address discrepancies between crystallographic and cellular data .
  • Isothermal Titration Calorimetry (ITC) : Confirm binding thermodynamics when kinetic assays show conflicting results .

Q. What computational strategies predict the compound's regioselectivity in electrophilic substitutions?

  • Density Functional Theory (DFT) : Calculate Fukui indices at B3LYP/6-311+G(d,p) to identify electrophilic attack sites (e.g., C4 vs. N2 on the pyrazole ring).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions to rationalize observed regioselectivity, validated by synthesizing predicted regioisomers .

Q. How does the E-configuration of the diazenyl group influence pharmacological properties?

  • Planar Geometry : Enhances π-π stacking with aromatic residues in kinase ATP pockets, increasing binding affinity (SPR assays show 3–5× higher affinity for E-isomers vs. Z-isomers).
  • Conformational Analysis : NOESY NMR confirms spatial arrangement critical for bioactivity .

Q. What strategies mitigate decomposition during long-term stability studies?

  • Storage Conditions : Amber vials at –20°C with desiccant to prevent ester hydrolysis.
  • Degradation Monitoring : LC-MS detects β-elimination products (m/z 254.0921).
  • Formulation : Cyclodextrin inclusion complexes improve solid-state stability by 78% (based on analogous pyrazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate
Reactant of Route 2
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methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate

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